Cas no 1196151-56-0 (tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate)

1196151-56-0 structure
Nome del prodotto:tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
Numero CAS:1196151-56-0
MF:C13H23NO3
MW:241.326624155045
MDL:MFCD08669337
CID:4576862
PubChem ID:57376569
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperidinecarboxylic acid, 4-oxo-3-propyl-, 1,1-dimethylethyl ester
- tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
- 277298-22-3
- F91876
- tert-butyl (3S)-4-oxo-3-propylpiperidine-1-carboxylate
- AB45847
- 1196151-56-0
- 1931919-89-9
- tert-Butyl 3-propyl-4-oxopiperidine-1-carboxylate
- DTXSID00725221
- SCHEMBL16825886
- TERT-BUTYL4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE
- 1-BOC-3-N-PROPYL-PIPERIDIN-4-ONE
- ZB0693
- EN300-206558
- 1-BOC-3-PROPYL-PIPERIDIN-4-ONE
-
- MDL: MFCD08669337
- Inchi: 1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
- Chiave InChI: NKFIUBSEBGYGEF-UHFFFAOYSA-N
- Sorrisi: N1(C(OC(C)(C)C)=O)CCC(=O)C(CCC)C1
Proprietà calcolate
- Massa esatta: 241.16779360g/mol
- Massa monoisotopica: 241.16779360g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 294
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 46.6Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 331.4±35.0 °C at 760 mmHg
- Punto di infiammabilità: 154.2±25.9 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206558-0.1g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 0.1g |
$306.0 | 2023-09-16 | |
Enamine | EN300-206558-10.0g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 10.0g |
$3807.0 | 2023-02-22 | |
Aaron | AR01BAHS-5g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 5g |
$3554.00 | 2023-12-16 | |
1PlusChem | 1P01BA9G-100mg |
TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE |
1196151-56-0 | 97% | 100mg |
$89.00 | 2025-03-19 | |
A2B Chem LLC | AW05332-10g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 10g |
$4043.00 | 2024-04-20 | |
Enamine | EN300-206558-0.05g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 0.05g |
$205.0 | 2023-09-16 | |
Chemenu | CM473323-500mg |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 95%+ | 500mg |
$760 | 2022-09-04 | |
Enamine | EN300-206558-0.5g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 0.5g |
$691.0 | 2023-09-16 | |
Enamine | EN300-206558-1.0g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-206558-5.0g |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate |
1196151-56-0 | 94% | 5.0g |
$2566.0 | 2023-02-22 |
tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate Letteratura correlata
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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